1-Chloro-5-isoquinolinesulfonic acid

Purity Analytical Standard Synthetic Intermediate

1-Chloro-5-isoquinolinesulfonic acid is the indispensable building block for Fasudil (Rho-kinase inhibitor) synthesis and the certified Fasudil Impurity 32 standard. The 1-chloro substituent enables unique nucleophilic substitution and Pd-catalyzed coupling reactivity not achievable with bromo/fluoro analogs. Only exact CAS 105627-80-3 matches regulatory impurity profiling requirements. Choose high-purity lots (≥95%) with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility in pharmaceutical R&D and quality control.

Molecular Formula C9H6ClNO3S
Molecular Weight 243.67 g/mol
CAS No. 105627-80-3
Cat. No. B023764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-isoquinolinesulfonic acid
CAS105627-80-3
Synonyms1-Chloro-5-isoquinoline Sulfonic Acid
Molecular FormulaC9H6ClNO3S
Molecular Weight243.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O
InChIInChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14)
InChIKeyFGQPVNODELDKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3): Sourcing and Baseline Characterization for Research and Industrial Procurement


1-Chloro-5-isoquinolinesulfonic acid (CAS 105627-80-3) is a heterocyclic organic compound belonging to the isoquinoline sulfonic acid family, characterized by a chloro substituent at the 1-position and a sulfonic acid group at the 5-position of the isoquinoline ring . With a molecular formula of C9H6ClNO3S and a molecular weight of 243.67 g/mol, it is a solid with a melting point exceeding 250°C and a density of 1.608 g/cm³ . Primarily utilized as a key synthetic intermediate and building block, it serves as a precursor for various substituted isoquinolinesulfonyl compounds, including the Rho-kinase inhibitor Fasudil, and is also recognized as an impurity (Fasudil Impurity 32) in pharmaceutical analysis [1].

1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3): Why Generic Substitution is Not Advisable for Critical Applications


Substituting 1-Chloro-5-isoquinolinesulfonic acid with a generic 'isoquinoline sulfonic acid' or a different halogenated analog (e.g., 1-bromo or 1-fluoro derivatives) is not equivalent for specific research and industrial applications due to its precise structural identity. The 1-chloro substituent dictates unique reactivity in downstream synthetic transformations, particularly in nucleophilic substitution and palladium-catalyzed coupling reactions, which are not replicated by other halogens or unsubstituted analogs [1]. Furthermore, its use as a pharmaceutical impurity standard (Fasudil Impurity 32) requires exact molecular matching, making substitution unacceptable for regulatory analytical method validation and quality control [2]. Variations in purity levels (e.g., 95% vs. 97%) and associated analytical documentation (e.g., NMR, HPLC) between suppliers also impact the reproducibility of sensitive experiments .

1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3): Quantitative Evidence for Differentiated Procurement Decisions


Purity Specifications for 1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3) Across Major Suppliers

Commercial suppliers of 1-Chloro-5-isoquinolinesulfonic acid provide it with minimum purities of 95% or 97%, as determined by HPLC and/or NMR analysis . This contrasts with some related synthetic intermediates for which purity specifications are not explicitly quantified or are lower, making this compound a more reliable building block for complex syntheses.

Purity Analytical Standard Synthetic Intermediate

Synthesis Yield and Conditions for 1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3)

The patented synthesis of 1-chloro-5-isoquinolinesulfonic acid involves the sulfonation of 1-chloroisoquinoline with sulfuric acid, yielding the target compound as a crystalline product after work-up [1]. The reaction conditions (temperature range of 10-120°C, reaction time of 4-24 hours) and the direct precipitation method are well-defined [1]. This is in contrast to more complex or lower-yielding routes that may be required for other 5-isoquinolinesulfonic acid derivatives lacking the 1-chloro substituent.

Organic Synthesis Process Chemistry Yield

1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3) as a Defined Impurity Marker in Fasudil Synthesis

1-Chloro-5-isoquinolinesulfonic acid is specifically identified as 'Fasudil Impurity 32' [1]. This designation provides a direct, quantifiable link to the quality control of the vasodilator drug Fasudil. Its procurement as an analytical standard is essential for the development and validation of HPLC or UPLC methods used to monitor and quantify this specific impurity in drug substance and product batches.

Pharmaceutical Analysis Impurity Profiling Fasudil

Physicochemical Properties of 1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3) Relative to Unsubstituted and Other Halogenated Analogs

1-Chloro-5-isoquinolinesulfonic acid exhibits a high melting point of >250°C and a calculated density of 1.608 g/cm³ . The presence of the 1-chloro substituent and the sulfonic acid group significantly influences these properties compared to the parent isoquinoline (liquid at room temperature, lower density) and other 5-isoquinolinesulfonic acid derivatives.

Physicochemical Properties Melting Point Solubility

1-Chloro-5-isoquinolinesulfonic Acid (CAS 105627-80-3): Primary Research and Industrial Application Scenarios


Synthesis of Fasudil and Related Rho-Kinase Inhibitors

1-Chloro-5-isoquinolinesulfonic acid is a crucial intermediate in the synthesis of Fasudil and other isoquinolinesulfonyl-based kinase inhibitors, as described in foundational patents [1]. Its 1-chloro group is essential for subsequent nucleophilic substitution reactions with various amines to install the pharmacophore.

Pharmaceutical Impurity Reference Standard

As the designated 'Fasudil Impurity 32' [2], this compound is procured and used by pharmaceutical analytical laboratories for the development, validation, and routine execution of methods (e.g., HPLC) to quantify impurities in Fasudil drug substance and finished products.

Coordination Chemistry and Ligand Design

The compound serves as a building block or ligand in coordination chemistry, similar to 8-hydroxyquinoline-5-sulfonic acid . Its unique combination of a chloro substituent and a sulfonic acid group on the isoquinoline core allows for the tuning of metal-binding properties and the synthesis of novel complexes with potential applications in catalysis or materials science.

Synthesis of Antimicrobial and Anticancer Candidate Compounds

Research indicates that derivatives synthesized from 1-chloro-5-isoquinolinesulfonic acid are being investigated for their antimicrobial activity against various bacterial strains and their potential to induce apoptosis in melanoma cell lines . This positions the compound as a versatile starting material in medicinal chemistry programs exploring new therapeutic agents.

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